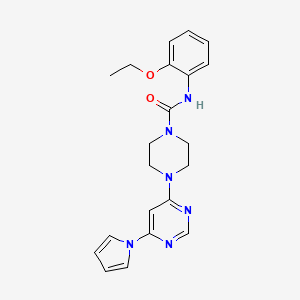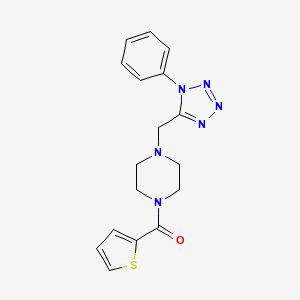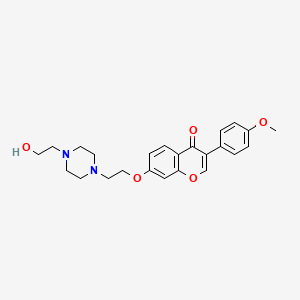
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and has been studied for its potential therapeutic applications in various diseases.
作用机制
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride acts as an agonist of the metabotropic glutamate receptors (mGluRs). These receptors are G protein-coupled receptors that modulate the activity of ion channels and second messenger systems in neurons. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride binds to the mGluRs and activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to increase cerebral blood flow and oxygen consumption in animal models of stroke.
实验室实验的优点和局限性
One advantage of using (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride in lab experiments is its specificity for the mGluRs. This allows researchers to study the function of these receptors in a controlled manner. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride is relatively stable and can be easily synthesized in large quantities. However, one limitation of using (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride is its potential off-target effects. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to activate other receptors in addition to the mGluRs, which can complicate data interpretation.
未来方向
There are several future directions for research on (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride. One area of interest is the development of new drugs that target the mGluRs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride and its potential off-target effects. Finally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride could be used as a tool to study the role of glutamate receptors in other physiological systems, such as the immune system.
合成方法
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride can be synthesized by the reaction of (1R,2S)-cyclopent-2-en-1-ol with ethylenediamine in the presence of hydrochloric acid. The resulting product is (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, which is a white crystalline powder.
科学研究应用
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has also been studied for its potential role in the treatment of epilepsy, depression, and anxiety disorders. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been used as a tool in neuroscience research to study the function of glutamate receptors.
属性
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

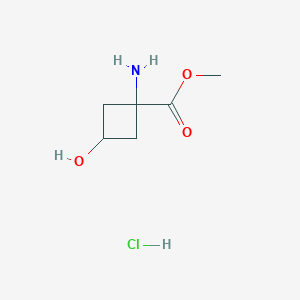

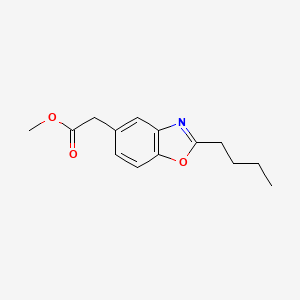
![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
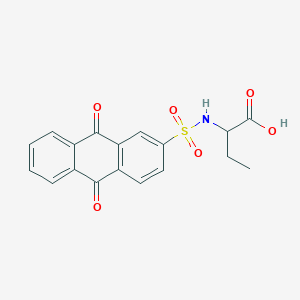
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)
